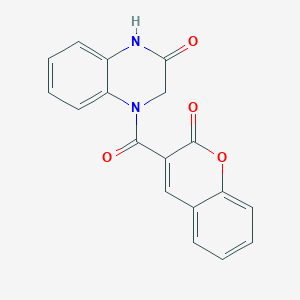

4-(2-Oxochromene-3-carbonyl)-1,3-dihydroquinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Oxochromene-3-carbonyl)-1,3-dihydroquinoxalin-2-one” is a chemical compound that is part of a class of compounds known as coumarins . Coumarins are a very important group of compounds due to their usage in pharmacy and medicine . They are one of the more effective antibiotics against bacteria .

Synthesis Analysis

The synthesis of this compound involves several steps starting from coumarin-3-carboxylic acid . A mixture of SOCl2 and 2-oxo-2H-chromene-3-carboxylic acid was stirred for 12 hours at 75 ºC . The samples were obtained in good to high yield and characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes various functional groups . The compound has a coumarin backbone, which is a selective inhibitor of CA isoforms IX and XII .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The reactions were carried out in a controlled environment and the products were obtained in good to high yield .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-(2-Oxochromene-3-carbonyl)-1,3-dihydroquinoxalin-2-one, although not directly mentioned, is related to the broader category of chromene and quinoxaline derivatives, which have been widely studied for their chemical reactivity and potential applications in various fields. One notable research path is the synthesis of derivatives through multi-component reactions, offering insights into the structural diversity and reactivity of such compounds. The study by Duan et al. (2013) on the synthesis of tetrahydrobenzo[g]chromene derivatives via a one-pot, three-component reaction, highlights the efficiency of creating complex molecules with potential biological and material applications (Duan et al., 2013).

Photophysical and Photochemical Properties

Further research delves into the photophysical and photochemical properties of chromene derivatives. Valgimigli et al. (2008) provide insights into the reactions of semiquinone radicals with molecular oxygen, shedding light on the antioxidant behavior of hydroquinones, which is crucial for understanding the photochemical stability and reactivity of chromene compounds (Valgimigli et al., 2008). This research is pivotal for applications in photodynamic therapy and the development of photosensitive materials.

Electronic and Redox Properties

Investigations into the electronic and redox properties of related compounds, such as the study by Gers et al. (2014) on solvatochromic fluorescent 2-substituted 3-ethynyl quinoxalines, offer a foundation for the development of optical materials with potential uses in sensors and molecular electronics (Gers et al., 2014).

Potential for High-spin Cationic States

The work by Ito et al. (2002) on the synthesis and high-spin cationic states of all-para-brominated oligo(N-phenyl-m-aniline)s, although not directly related to this compound, illustrates the diverse electronic structures and magnetic properties that such organic compounds can exhibit. This research suggests the potential for creating materials with unique magnetic or conductive properties (Ito et al., 2002).

Future Directions

Properties

IUPAC Name |

4-(2-oxochromene-3-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-16-10-20(14-7-3-2-6-13(14)19-16)17(22)12-9-11-5-1-4-8-15(11)24-18(12)23/h1-9H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFJRIWQODKQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650571.png)

![(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2650572.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2650574.png)

![N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2650581.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2650583.png)

![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)